Carteolol-d9hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

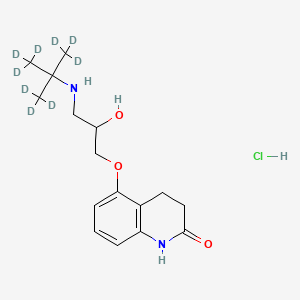

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBXRCFPOTXTJF-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Carteolol-d9 Hydrochloride chemical structure and properties

An In-depth Technical Guide to Carteolol-d9 Hydrochloride

Abstract: This technical guide provides a comprehensive overview of Carteolol-d9 Hydrochloride, a deuterated analog of the non-selective beta-adrenergic blocker, Carteolol. Primarily utilized as a stable isotope-labeled internal standard, Carteolol-d9 Hydrochloride is indispensable for the accurate quantification of Carteolol in pharmacokinetic and metabolic studies. This document details its chemical structure, physicochemical properties, and the pharmacological profile of its parent compound. Furthermore, it outlines key experimental protocols for its synthesis and analysis and illustrates its mechanism of action and applications through detailed diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Carteolol is a non-selective β-adrenoceptor antagonist that exhibits intrinsic sympathomimetic activity (ISA).[1][2][3] It is clinically used to treat conditions such as glaucoma, ocular hypertension, and cardiac arrhythmias by reducing intraocular pressure and exerting systemic effects on the cardiovascular system.[3][4][5][6][7][8]

The introduction of stable isotopes, such as deuterium (d), into drug molecules is a critical technique in modern pharmaceutical research. Deuteration can subtly alter a drug's metabolic profile, but its most common application is in the creation of heavy-labeled internal standards for bioanalytical assays.[9] Carteolol-d9 Hydrochloride serves this purpose, providing a compound with a chemical behavior nearly identical to Carteolol but with a distinct mass-to-charge ratio. This property allows for precise and accurate quantification in complex biological matrices using mass spectrometry-based methods.[9][10]

Chemical Structure and Physicochemical Properties

Carteolol-d9 Hydrochloride is a deuterated form of Carteolol hydrochloride where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This substitution increases the molecular weight, making it an ideal internal standard for mass spectrometry.

Data Presentation: Chemical and Physical Properties

The key chemical identifiers and physicochemical properties of Carteolol-d9 Hydrochloride are summarized in the tables below.

Table 1: Chemical Identifiers for Carteolol-d9 Hydrochloride

| Identifier | Value | Citations |

| IUPAC Name | 5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride | [11][12] |

| CAS Number | 1346602-13-8 | [9][10][11][12][13][14] |

| Molecular Formula | C₁₆H₁₆D₉ClN₂O₃ | [11][12][13][15] |

| SMILES | O=C1CCC2=C(OCC(O)CNC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C=CC=C2N1.Cl | [11] |

| InChI | InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/i1D3,2D3,3D3; | [11][13] |

| Synonyms | (+/-)-Carteolol-d9 HCl, dl-Carteolol-d9 HCl, OPC-1085-d9 | [4][10] |

Table 2: Physicochemical Properties of Carteolol-d9 Hydrochloride

| Property | Value | Citations |

| Molecular Weight | 337.89 g/mol | [11][12][13][14][15] |

| Appearance | White to Off-White Solid | |

| Purity | >95% (by HPLC) | [11] |

| Storage Conditions | -20°C for long-term storage | [11][15] |

| Solubility | Slightly soluble in Methanol and Water. Soluble in DMSO (~16 mg/mL), Ethanol (~11 mg/mL), and PBS (pH 7.2, ~5 mg/mL). | [13][16] |

Pharmacological Profile of Carteolol

The pharmacological activity of Carteolol-d9 Hydrochloride is considered identical to that of its non-deuterated parent compound, Carteolol.

Mechanism of Action

Carteolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1][5][17] These receptors are key components of the sympathetic nervous system.

-

In the Eye: Blockade of β-adrenergic receptors in the ciliary body reduces the production of aqueous humor, the fluid that maintains intraocular pressure (IOP).[3][7][17] This reduction in IOP is the primary mechanism for its efficacy in treating glaucoma.[2]

-

Systemic Effects: Blockade of β1 receptors in the heart reduces heart rate and cardiac output, while blockade of β2 receptors can affect the bronchi and blood vessels.[17]

Uniquely among some beta-blockers, Carteolol also possesses intrinsic sympathomimetic activity (ISA), meaning it can partially activate beta-receptors while blocking them from being activated by more potent endogenous catecholamines like epinephrine.[1][17] This can minimize certain side effects, such as bradycardia.[3] Additionally, some studies have found it acts as an antagonist at serotonin 5-HT₁A and 5-HT₁B receptors.[1]

Signaling Pathway

The antagonism of the β-adrenergic receptor by Carteolol interrupts the G-protein coupled receptor (GPCR) signaling cascade. Normally, the binding of an agonist (like epinephrine) activates the receptor, leading to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Carteolol competitively blocks the receptor, preventing this cascade from initiating.

Experimental Protocols

Synthesis Outline

While specific, proprietary methods are used for the synthesis of Carteolol-d9 Hydrochloride, the general pathway follows the established synthesis of the parent compound, Carteolol Hydrochloride, with the use of a deuterated starting material (e.g., tert-butylamine-d9). A patented method for the non-deuterated form involves a multi-step process.[18][19]

Methodology:

-

Preparation of 3-amino-2-cyclohexenone: This intermediate is prepared from precursor molecules.

-

Formation of Tetrahydro-quinolinedione: 3-amino-2-cyclohexenone is reacted with acrylic acid.

-

Aromatization to form 5-hydroxy-3,4-dihydro-2(1H)-quinolone: The quinolinedione intermediate is dehydrogenated.

-

Epoxidation: The resulting quinolone is reacted with an epoxy-containing reagent (e.g., epichlorohydrin) to form 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone.

-

Final Amination: The epoxide ring is opened by reaction with tert-butylamine (or tert-butylamine-d9 for the deuterated version) under reflux conditions to form the final Carteolol base, which is then converted to the hydrochloride salt.[18][19]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Principle: HPLC is used to separate Carteolol-d9 HCl from any impurities. Purity is determined by comparing the peak area of the main compound to the total area of all peaks.

-

Methodology Outline: A common method, referenced in patent literature, is based on the British Pharmacopoeia.[18]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the chromophore of the molecule absorbs strongly (e.g., ~251 nm).[16]

-

Sample Preparation: A known concentration of Carteolol-d9 HCl is dissolved in the mobile phase.

-

Quantification: The area percent of the Carteolol-d9 HCl peak is calculated to determine purity.[11]

-

Spectrophotometric Quantification

-

Principle: This method, developed for the parent compound, relies on the formation of a colored ion-pair complex that can be measured with a UV-Vis spectrophotometer.[20]

-

Methodology Outline:

-

Reagent Preparation: Prepare a solution of Alizarin yellow R Sodium salt (AR) and a Britton buffer solution at pH 11.2.

-

Complex Formation: An aliquot of the Carteolol solution is mixed with the AR reagent and the buffer in a volumetric flask.

-

Measurement: The absorbance of the resulting red-colored complex is measured at its maximum wavelength (λmax = 500 nm) against a reagent blank.

-

Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared with known concentrations of Carteolol. The method is reported to be linear in the range of 1.80-197.30 µg/mL.[20]

-

Applications in Research and Drug Development

The foremost application of Carteolol-d9 Hydrochloride is as an internal standard for quantitative bioanalysis.[9][10]

Use as an Internal Standard in LC-MS/MS

-

Principle: In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound added in a known quantity to samples and calibrators. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. A stable isotope-labeled standard like Carteolol-d9 HCl is ideal because it has the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte (Carteolol), but is differentiated by its higher mass.

-

Workflow:

-

A known amount of Carteolol-d9 HCl is spiked into all biological samples (e.g., plasma, aqueous humor) and calibration standards.

-

The samples undergo extraction to isolate the analyte and the internal standard.

-

The extract is injected into an LC-MS/MS system.

-

The mass spectrometer is set to monitor specific mass transitions for both Carteolol and Carteolol-d9 HCl.

-

The concentration of Carteolol in the sample is calculated from the ratio of the analyte peak area to the internal standard peak area.

-

Conclusion

Carteolol-d9 Hydrochloride is a crucial tool for pharmaceutical researchers and analytical scientists. While sharing the pharmacological properties of its parent compound, its primary value lies in its identity as a stable isotope-labeled analog. Its use as an internal standard enables robust, reliable, and highly accurate quantification of Carteolol in biological systems, which is fundamental for conducting pharmacokinetic, bioavailability, and metabolism studies essential for drug development and clinical monitoring. The well-defined chemical properties and established analytical methodologies underscore its importance in modern bioanalytical science.

References

- 1. Carteolol - Wikipedia [en.wikipedia.org]

- 2. Carteolol: Package Insert / Prescribing Information [drugs.com]

- 3. youtube.com [youtube.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Carteolol | C16H24N2O3 | CID 2583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. drugs.com [drugs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. veeprho.com [veeprho.com]

- 11. Carteolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]

- 12. Carteolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]

- 13. bio-fount.com [bio-fount.com]

- 14. achemtek.com [achemtek.com]

- 15. Carteolol-d9 Hydrochloride | TargetMol [targetmol.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. What is the mechanism of Carteolol Hydrochloride? [synapse.patsnap.com]

- 18. CN107337639B - Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes - Google Patents [patents.google.com]

- 19. CN107337639A - Stable carteolol hydrochloride and its preparation method and medical composite for eye - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

Carteolol-d9 Hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carteolol-d9 Hydrochloride, a deuterated analog of the non-selective beta-adrenergic antagonist, Carteolol. This document details its chemical properties, mechanism of action, relevant signaling pathways, and a general experimental workflow for its evaluation.

Core Compound Information

Carteolol-d9 Hydrochloride is the deuterated form of Carteolol hydrochloride. The strategic replacement of nine hydrogen atoms with deuterium isotopes provides a valuable tool for pharmacokinetic and metabolic studies, often used as an internal standard in analytical methods.

| Property | Value | Citation(s) |

| CAS Number | 1346602-13-8 | [1][2] |

| Molecular Weight | 337.89 g/mol | [1][2][3] |

| Molecular Formula | C₁₆H₁₆D₉ClN₂O₃ | [1][2] |

| Synonyms | 5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-3,4-dihydro-2(1H)-quinolinone Hydrochloride | [1] |

Mechanism of Action and Signaling Pathway

Carteolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β₁) and beta-2 (β₂) adrenergic receptors.[4][5] Its primary therapeutic application in ophthalmology, for the treatment of glaucoma and ocular hypertension, stems from its ability to reduce intraocular pressure (IOP).[3][6] The core mechanism involves the blockade of beta-adrenergic receptors in the ciliary body of the eye, which leads to a decrease in the production of aqueous humor.[1]

The beta-adrenergic signaling pathway plays a crucial role in this process. In its natural state, the binding of catecholamines (like epinephrine and norepinephrine) to β₂-adrenergic receptors on the ciliary epithelium activates a G-protein (Gs), which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP is believed to be involved in the secretion of aqueous humor.

Carteolol, by acting as an antagonist, competitively binds to these beta-adrenergic receptors, thereby preventing the binding of endogenous catecholamines. This action inhibits the downstream signaling cascade, leading to reduced cAMP production and consequently, a decrease in aqueous humor secretion. This ultimately lowers the intraocular pressure.

Experimental Protocols and Workflow

While specific, detailed experimental protocols are proprietary and vary between research groups, a general workflow for evaluating the efficacy and mechanism of action of Carteolol can be outlined. Such studies are crucial for drug development and regulatory approval.

General Experimental Workflow for Preclinical Evaluation

A typical preclinical study to assess the IOP-lowering effects of a Carteolol formulation might involve the following steps:

-

Animal Model Selection: Utilization of appropriate animal models that mimic human glaucoma or ocular hypertension.

-

Formulation and Administration: Preparation of the Carteolol-d9 Hydrochloride formulation and topical administration to the animal's eye.

-

Intraocular Pressure Measurement: Regular measurement of IOP at various time points post-administration using a tonometer.

-

Aqueous Humor Dynamics: In more detailed studies, the rate of aqueous humor formation can be measured directly to confirm the mechanism of action.

-

Pharmacokinetic Analysis: Use of Carteolol-d9 Hydrochloride as an internal standard for liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the active drug in ocular tissues and plasma over time.

-

Safety and Toxicity Assessment: Evaluation of any local (ocular) or systemic side effects.

References

- 1. What is the mechanism of Carteolol Hydrochloride? [synapse.patsnap.com]

- 2. The β-adrenoceptor antagonist carteolol and its metabolite 8-hydroxycarteolol have different intrinsic sympathomimetic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Carteolol | C16H24N2O3 | CID 2583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Carteolol: Package Insert / Prescribing Information [drugs.com]

An In-depth Technical Guide to the Solubility and Stability of Carteolol-d9 Hydrochloride

This guide provides a comprehensive overview of the solubility and stability of Carteolol-d9 Hydrochloride, a deuterated analog of Carteolol Hydrochloride. The information herein is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. Understanding the physicochemical properties of this compound is crucial for its application in research and the development of robust analytical methods and formulations.

Introduction to Carteolol-d9 Hydrochloride

Carteolol-d9 Hydrochloride is the deuterated form of Carteolol Hydrochloride, a non-selective beta-adrenergic blocker.[1] The deuterium labeling makes it a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry.[1] Its chemical formula is C16H16D9ClN2O3 and it has a molecular weight of 337.89 g/mol .[2]

Solubility Profile

Qualitative Solubility: Carteolol hydrochloride is described as being soluble in water, slightly soluble in alcohol, and sparingly soluble in methanol.[4]

Quantitative Solubility Data:

The following table summarizes the quantitative solubility data for Carteolol Hydrochloride in various solvents.

| Solvent/System | Temperature | Solubility | Reference |

| Ethanol | Not Specified | ~11 mg/mL | [5] |

| DMSO | Not Specified | ~16 mg/mL | [5] |

| Dimethylformamide (DMF) | Not Specified | ~14 mg/mL | [5] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~5 mg/mL | [5] |

| Water (H₂O) | Not Specified | ≥ 25 mg/mL (76.03 mM) | [6] |

| DMSO | 60°C (with sonication) | 50 mg/mL (152.05 mM) | [6] |

| 10% DMSO / 90% (20% SBE-β-CD in saline) | Not Specified | ≥ 3 mg/mL (9.12 mM) | [6] |

| 10% DMSO / 90% corn oil | Not Specified | ≥ 3 mg/mL (9.12 mM) | [6] |

Experimental Protocol: Solubility Determination (Saturated Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of Carteolol-d9 Hydrochloride in a given solvent.

-

Preparation:

-

Accurately weigh an excess amount of Carteolol-d9 Hydrochloride powder.

-

Transfer the powder into a clear glass vial.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker or agitator set to a constant temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. The presence of undissolved solid material at the end of this period is essential.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm filter to remove any undissolved particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

A UV spectrophotometric method for Carteolol Hydrochloride has been developed with a maximum absorption wavelength (λmax) at 229 nm in simulated tear fluid.[7]

-

Calculate the concentration of Carteolol-d9 Hydrochloride in the original saturated solution based on the dilution factor.

-

-

Reporting:

-

Express the solubility in terms of mg/mL or mol/L at the specified temperature.

-

Stability Profile

The stability of Carteolol-d9 Hydrochloride is a critical factor for its storage, handling, and use in experimental settings.

Solid-State Stability: As a crystalline solid, Carteolol Hydrochloride is stable for at least four years when stored at -20°C.[5] It is recommended to store Carteolol-d9 Hydrochloride under similar conditions, protected from moisture.[6]

Solution Stability and Forced Degradation: Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[8][9] Studies on Carteolol have shown that it undergoes significant degradation under basic stress conditions.[8]

Summary of Forced Degradation Conditions for Carteolol:

| Stress Condition | Reagent/Method | Observation | Reference |

| Acidic Hydrolysis | 0.1N HCl at 60°C for 30 minutes | - | [9] |

| Basic Hydrolysis | 0.1N NaOH at 60°C for 30 minutes | Significant degradation observed | [8][9] |

| Oxidative Degradation | 3-30% Hydrogen Peroxide (H₂O₂) | - | [10] |

| Photolytic Degradation | Exposure to UV or fluorescent light | - | [8] |

| Thermal Degradation | Elevated temperature (e.g., 60-80°C) | - | [9][10] |

Experimental Protocol: Forced Degradation Study

This protocol describes a general procedure for conducting forced degradation studies on Carteolol-d9 Hydrochloride.

-

Stock Solution Preparation:

-

Prepare a stock solution of Carteolol-d9 Hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period. At various time points, withdraw samples and neutralize them with an equivalent amount of 0.1N NaOH.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Heat the mixture as described for acidic hydrolysis. Withdraw and neutralize samples with 0.1N HCl at different time points.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature or a slightly elevated temperature and monitor for degradation over time.

-

Thermal Degradation: Expose the solid powder and the stock solution to dry heat at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the stock solution to light sources as specified by ICH guidelines (e.g., UV and visible light).

-

-

Sample Analysis:

-

Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as a gradient reverse-phase HPLC method coupled with a UV or mass spectrometric detector.

-

The method should be capable of separating the intact drug from its degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each stress condition.

-

Identify and characterize the major degradation products if necessary.

-

Conclusion

This technical guide provides essential information on the solubility and stability of Carteolol-d9 Hydrochloride for researchers and drug development professionals. The compound exhibits good solubility in water and common organic solvents such as DMSO and ethanol. While stable as a solid under recommended storage conditions, it is susceptible to degradation in solution, particularly under basic conditions. The provided experimental protocols offer a framework for conducting solubility and stability studies to ensure the reliable use of Carteolol-d9 Hydrochloride in a laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Carteolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]

- 3. Carteolol-d9 Hydrochloride | TargetMol [targetmol.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijrpp.com [ijrpp.com]

- 10. asianjpr.com [asianjpr.com]

The Role of Carteolol-d9 Hydrochloride as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Carteolol-d9 Hydrochloride when utilized as an internal standard in quantitative bioanalysis. It delves into the pharmacological action of carteolol, the principles of stable isotope-labeled internal standards, and provides a detailed framework for a bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Imperative for Precision in Bioanalysis

In the realm of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. However, the analytical process is susceptible to variations arising from sample preparation, matrix effects, and instrument response fluctuations. To mitigate these variables and ensure data integrity, an internal standard (IS) is employed.

The ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte.[1] Carteolol-d9 hydrochloride, a deuterium-labeled version of the beta-blocker carteolol, serves this role exceptionally.[2] Its physicochemical properties are nearly identical to the unlabeled drug, ensuring it behaves similarly during extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling it to serve as a reliable comparator for accurate quantification.[3]

Pharmacological Mechanism of Action: Carteolol

Carteolol hydrochloride is a non-selective beta-adrenergic receptor antagonist.[4][5] Its primary therapeutic application is in ophthalmology for the treatment of glaucoma and ocular hypertension.[6]

The mechanism involves blocking both beta-1 (β1) and beta-2 (β2) adrenergic receptors in the ciliary body of the eye.[4] This blockade leads to a reduction in the production of aqueous humor, the fluid that maintains intraocular pressure (IOP).[5][6] By lowering IOP, carteolol helps prevent damage to the optic nerve and subsequent vision loss.[6]

Unlike some other beta-blockers, carteolol also possesses intrinsic sympathomimetic activity (ISA), meaning it can partially activate beta-receptors while also blocking them.[4] This partial agonist activity may result in fewer side effects, such as bradycardia (slow heart rate), compared to beta-blockers without ISA.[4]

Signaling Pathway

The beta-adrenergic signaling cascade is a classic G-protein coupled receptor (GPCR) pathway. When an agonist (like epinephrine) binds to a beta-adrenergic receptor, it activates a stimulatory G-protein (Gs). This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response. Carteolol, as an antagonist, binds to the receptor but does not activate this cascade, thereby blocking the effects of endogenous catecholamines.

Carteolol-d9 Hydrochloride as an Internal Standard

Carteolol-d9 hydrochloride is the deuterated form of carteolol hydrochloride, where nine hydrogen atoms have been replaced by deuterium atoms.[2] This isotopic substitution results in a mass increase of 9 Daltons, making it easily distinguishable from the native carteolol by a mass spectrometer.

The core principle of using a SIL-IS like Carteolol-d9 is that it experiences the same analytical variability as the target analyte.[3] Any loss during sample preparation or fluctuation in ionization efficiency will affect both the analyte and the IS proportionally.[1] Therefore, by calculating the ratio of the analyte's peak area to the IS's peak area, these variations are normalized, leading to highly accurate and precise quantification.[3]

Experimental Protocol: Quantification of Carteolol in Human Plasma

This section outlines a representative protocol for the quantitative analysis of carteolol in human plasma using Carteolol-d9 hydrochloride as an internal standard. The parameters are based on established methods for beta-blocker analysis.

Materials and Reagents

-

Carteolol Hydrochloride reference standard

-

Carteolol-d9 Hydrochloride (IS)

-

HPLC-grade methanol, acetonitrile, and ethyl acetate

-

Formic acid, analytical grade

-

Ammonium hydroxide, analytical grade

-

Human plasma (K2-EDTA)

-

Ultrapure water

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Carteolol and Carteolol-d9 by dissolving the appropriate amount in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Carteolol stock solution in 50:50 methanol:water to create calibration standards.

-

Internal Standard Working Solution (50 ng/mL): Dilute the Carteolol-d9 stock solution in 50:50 methanol:water.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the Internal Standard Working Solution (50 ng/mL Carteolol-d9) to all samples except for the blank matrix.

-

Vortex briefly to mix.

-

Add 50 µL of 2% ammonium hydroxide to basify the sample and vortex.

-

Add 500 µL of ethyl acetate.

-

Vortex for 2 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (see section 4.4).

-

Vortex to dissolve and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC/HPLC system capable of binary gradient elution |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start at 5% B, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Data Presentation: Mass Spectrometry Parameters

The following table summarizes the crucial mass spectrometry parameters for the detection of Carteolol and its deuterated internal standard, Carteolol-d9.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |

| Carteolol | 293.2 | 237.1 | 116.1 | 30 | 18 (for 237.1) / 35 (for 116.1) |

| Carteolol-d9 | 302.2 | 246.1 | 116.1 | 30 | 18 (for 246.1) / 35 (for 116.1) |

Note: The primary fragment for Carteolol-d9 (246.1) reflects the deuterated portion of the molecule remaining intact after fragmentation. The smaller fragment (116.1) may not contain any deuterium atoms and thus can be the same for both the analyte and the IS.

Illustrative Validation Data

The following tables present representative data that would be expected from a fully validated bioanalytical method for carteolol, demonstrating typical performance characteristics.

Table 1: Calibration Curve Performance

| Parameter | Value |

|---|---|

| Linearity Range | 0.5 - 500 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision (Intra- and Inter-Assay)

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Accuracy (%) | Intra-Assay Precision (%CV) | Inter-Assay Accuracy (%) | Inter-Assay Precision (%CV) |

|---|---|---|---|---|---|

| LLOQ | 0.5 | 98.5 | 8.2 | 102.1 | 9.5 |

| Low | 1.5 | 101.2 | 6.5 | 99.8 | 7.1 |

| Medium | 75 | 97.9 | 4.1 | 100.5 | 5.3 |

| High | 400 | 103.4 | 3.5 | 101.9 | 4.8 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and <15% (<20% for LLOQ) for precision.

Conclusion

Carteolol-d9 hydrochloride serves as an exemplary internal standard for the quantitative determination of carteolol in biological matrices. Its mechanism of action as an IS is rooted in its near-identical chemical behavior to the unlabeled analyte, combined with a distinct mass that allows for precise ratiometric analysis. This approach effectively corrects for inevitable analytical variations, ensuring the generation of robust, reliable, and accurate pharmacokinetic and toxicokinetic data, which is fundamental to modern drug development and clinical research. The provided protocol and data serve as a comprehensive guide for researchers and scientists aiming to establish a validated bioanalytical method for carteolol.

References

- 1. perlan.com.pl [perlan.com.pl]

- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 3. researchgate.net [researchgate.net]

- 4. Suspect Screening of Exogenous Compounds Using Multiple Reaction Screening (MRM) Profiling in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Carteolol-d9 Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Carteolol-d9 Hydrochloride, a critical component in modern analytical and clinical research. This deuterated analog of Carteolol Hydrochloride serves as an invaluable internal standard for quantitative analysis, particularly in pharmacokinetic and metabolic studies. Its use significantly enhances the accuracy and precision of mass spectrometry-based assays. This document outlines the commercial sources for this compound, presents its key specifications in a comparative format, and provides a detailed, generalized experimental protocol for its application.

Commercial Suppliers and Specifications

The procurement of high-purity standards is a critical first step in any quantitative analytical method. Several reputable suppliers offer Carteolol-d9 Hydrochloride, often with detailed certificates of analysis. The table below summarizes the key quantitative data from various commercial sources.

| Supplier | CAS Number | Purity | Storage Temperature | Additional Information |

| LGC Standards | 1346602-13-8 | >95% (HPLC)[1][2] | -20°C[1][2] | Offers Exact Weight packaging with a detailed certificate.[1] |

| AChemtek | 1346602-13-8 | 98+%[3] | - | - |

| Veeprho | 1346602-13-8 | - | - | Marketed as an internal standard for analytical and pharmacokinetic research.[4] |

| TargetMol | - | - | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5] | A deuterated compound of Carteolol Hydrochloride.[5] |

| MedChemExpress | - | - | - | Described as a deuterium-labeled Carteolol hydrochloride for use as a tracer or internal standard.[6] |

Note: Purity and other specifications can vary by batch. It is essential to consult the supplier's certificate of analysis for the most accurate and up-to-date information.

Experimental Protocol: Quantitative Analysis of Carteolol in Biological Matrices using LC-MS/MS with Carteolol-d9 Hydrochloride as an Internal Standard

This protocol outlines a generalized procedure for the quantification of Carteolol in a biological matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Carteolol-d9 Hydrochloride is employed as an internal standard to correct for variations in sample preparation and instrument response.

1. Materials and Reagents

-

Carteolol analytical standard

-

Carteolol-d9 Hydrochloride (internal standard)

-

High-purity water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (or other appropriate mobile phase modifier)

-

Biological matrix (e.g., blank plasma)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

2. Preparation of Standard and Internal Standard Stock Solutions

-

Accurately weigh a precise amount of Carteolol and Carteolol-d9 Hydrochloride.

-

Dissolve each compound in a suitable solvent (e.g., methanol) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).

-

Store stock solutions at an appropriate temperature (e.g., -20°C) in amber vials to prevent photodegradation.

3. Preparation of Calibration Standards and Quality Control Samples

-

Prepare a series of working standard solutions of Carteolol by serial dilution of the stock solution with an appropriate solvent.

-

Spike a known volume of the blank biological matrix with the Carteolol working solutions to create calibration standards at various concentration levels.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Add a fixed amount of the Carteolol-d9 Hydrochloride internal standard working solution to all calibration standards and QC samples.

4. Sample Preparation

-

Thaw the unknown biological samples, calibration standards, and QC samples.

-

To a fixed volume of each sample, add the same fixed amount of the Carteolol-d9 Hydrochloride internal standard solution.

-

Perform sample clean-up to remove interfering substances. Common methods include:

-

Protein Precipitation: Add a precipitating agent (e.g., cold acetonitrile) to the sample, vortex, and centrifuge to pellet the proteins. Collect the supernatant.

-

Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the sample, wash away impurities, and elute the analyte and internal standard.

-

-

Evaporate the solvent from the cleaned-up samples under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis

-

Set up the LC-MS/MS system with an appropriate column and mobile phase gradient for the separation of Carteolol and Carteolol-d9 Hydrochloride.

-

Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of the parent and product ions of both the analyte and the internal standard.

-

Inject the reconstituted samples onto the LC-MS/MS system.

6. Data Analysis

-

Integrate the peak areas of the analyte (Carteolol) and the internal standard (Carteolol-d9 Hydrochloride) for each sample.

-

Calculate the peak area ratio of Carteolol to Carteolol-d9 Hydrochloride.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of Carteolol in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Signaling Pathways

To further elucidate the experimental process, the following diagrams, generated using the DOT language, illustrate the key workflows and relationships.

Caption: Workflow for Quantitative Analysis using an Internal Standard.

Caption: Logical Flow of LC-MS/MS Analysis.

References

Navigating the Stability of Deuterated Compounds: A Technical Guide to the Long-Term Storage and Handling of Carteolol-d9 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the recommended long-term storage and handling procedures for Carteolol-d9 Hydrochloride. By synthesizing data from safety data sheets, analogous compound stability studies, and established international guidelines, this document offers a robust framework for maintaining the integrity, purity, and isotopic enrichment of this valuable research compound.

Core Principles of Stability and Storage

Carteolol-d9 Hydrochloride, a deuterated analog of the non-selective beta-adrenergic blocker Carteolol Hydrochloride, requires meticulous storage and handling to ensure its chemical and isotopic stability. The primary objectives of a comprehensive storage strategy are to mitigate chemical degradation and prevent isotopic exchange.

Key Stability Considerations:

-

Chemical Degradation: The breakdown of the Carteolol-d9 Hydrochloride molecule into impurities is primarily influenced by temperature, light, and humidity.

-

Isotopic Exchange: The potential for the deuterium labels to exchange with protons from the environment, particularly in solution, must be minimized to maintain the isotopic purity of the compound.

The following sections provide detailed recommendations and protocols to address these considerations effectively.

Long-Term Storage Recommendations

Adherence to appropriate storage conditions is critical for preserving the shelf-life of Carteolol-d9 Hydrochloride. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms.

| Parameter | Solid Form (Neat) | In Solvent |

| Storage Temperature | -20°C for long-term storage (up to 3 years) | -80°C for long-term storage (up to 1 year) |

| Allowable Duration at Room Temperature | Suitable for short-term shipping | Not recommended |

| Humidity | Store in a dry place. For hygroscopic materials, a desiccator is recommended. | N/A (sealed container) |

| Light Exposure | Protect from light; store in an amber vial or a light-proof container. | Protect from light; use amber or opaque containers. |

| Atmosphere | For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen). | Purge solvents with an inert gas before preparing solutions. |

Handling and Safety Precautions

Proper handling of Carteolol-d9 Hydrochloride is essential to ensure the safety of laboratory personnel and to prevent contamination of the compound.

Personal Protective Equipment (PPE)

When handling Carteolol-d9 Hydrochloride, especially in its solid form, the following PPE is mandatory:

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of aerosolization.

-

Body Protection: A laboratory coat.

Engineering Controls

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Safety Stations: Ensure easy access to an eyewash station and a safety shower.

General Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Minimize the generation of dust when working with the solid form.

Experimental Protocols for Stability Assessment

To ensure the continued integrity of Carteolol-d9 Hydrochloride, a robust stability testing program is recommended. The following protocols are based on established guidelines and studies conducted on the non-deuterated analog, Carteolol Hydrochloride.[1]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Methodology:

-

Acid Hydrolysis: A solution of Carteolol-d9 Hydrochloride is treated with 0.1 M hydrochloric acid and heated.

-

Base Hydrolysis: A solution of the compound is treated with 0.1 M sodium hydroxide and heated. A study on Carteolol Hydrochloride showed significant degradation under basic stress conditions.[1]

-

Oxidative Degradation: The compound is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: The solid compound is exposed to elevated temperatures (e.g., 80°C) for a specified period.

-

Photolytic Degradation: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions.

Logical Flow for Stability Study Design

Caption: Design of Long-Term and Accelerated Stability Studies.

Methodology:

-

Long-Term Study: Store the compound at the recommended long-term storage condition (e.g., -20°C for solid) and test at appropriate intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Accelerated Study: Store the compound under stressed conditions (e.g., 25°C/60% RH or 40°C/75% RH for a solid, though less common for compounds requiring sub-zero storage) for a shorter duration (e.g., 6 months) with more frequent testing (e.g., 0, 3, and 6 months).

Analytical Method:

A validated stability-indicating analytical method, such as UPLC-MS/MS, is essential for these studies. The method must be able to separate and quantify Carteolol-d9 Hydrochloride from its potential degradation products and impurities. A UPLC-MS/MS method has been successfully developed and validated for the quantification of Carteolol in biological matrices, which can be adapted for Carteolol-d9 Hydrochloride.[1]

Conclusion

The integrity of Carteolol-d9 Hydrochloride is paramount for its effective use in research and development. By adhering to the stringent storage and handling recommendations outlined in this guide, and by implementing a thorough stability testing program, researchers can ensure the quality, purity, and isotopic enrichment of this compound over its intended shelf-life. This proactive approach to stability management will ultimately contribute to the generation of reliable and reproducible scientific data.

References

Methodological & Application

Application Note: High-Throughput Analysis of Carteolol in Human Urine by UPLC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive UPLC-MS/MS method for the quantitative analysis of the beta-blocker Carteolol in human urine. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample clean-up and utilizes a deuterated internal standard (Carteolol-d7) to ensure accuracy and precision. The method is suitable for various applications, including therapeutic drug monitoring, pharmacokinetic studies, and anti-doping control. All experimental protocols and quantitative data are presented to facilitate immediate implementation in a laboratory setting.

Introduction

Carteolol is a non-selective beta-adrenergic antagonist used in the treatment of glaucoma and hypertension. Accurate and reliable quantification of Carteolol in biological matrices such as urine is essential for clinical and research purposes. This application note describes a validated analytical method leveraging the specificity and sensitivity of Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The inclusion of a stable isotope-labeled internal standard, Carteolol-d7, compensates for matrix effects and variations in sample processing, leading to high-quality quantitative results.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the extraction of beta-blockers from urine.[1]

Materials:

-

Human urine samples

-

Carteolol and Carteolol-d7 standards

-

Potassium carbonate (K2CO3)

-

Ethyl acetate

-

Methanol (MeOH)

-

Nitrogen gas supply

-

Centrifuge

-

Vortex mixer

-

Evaporator

Procedure:

-

Pipette 1 mL of urine into a clean centrifuge tube.

-

Spike with 10 µL of Carteolol-d7 internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 1 µg/mL).

-

Add 125 mg of K2CO3 to basify the sample.

-

Add 3 mL of ethyl acetate.

-

Vortex for 20 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of 10% methanol in water.

-

Vortex briefly and transfer the solution to a UPLC vial for analysis.

UPLC-MS/MS Analysis

The following conditions are based on established methods for beta-blocker analysis and should be optimized for the specific instrumentation used.[1]

Instrumentation:

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem quadrupole mass spectrometer (e.g., Waters Quattro Premier XE)

UPLC Conditions:

-

Column: UPLC BEH C18, 2.1 x 100 mm, 1.7 µm

-

Mobile Phase A: 2 mM Ammonium Acetate in Water

-

Mobile Phase B: Methanol

-

Flow Rate: 0.6 mL/min

-

Gradient:

-

0.0 min: 90% A, 10% B

-

4.0 min: 20% A, 80% B

-

4.1 min: 90% A, 10% B

-

5.0 min: 90% A, 10% B

-

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Gas Flow:

-

Cone Gas: 50 L/hr

-

Desolvation Gas: 800 L/hr

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The MRM transitions for Carteolol are based on a published method.[1] The transitions for Carteolol-d7 are proposed based on the expected mass shift from deuterium labeling and the fragmentation pattern of Carteolol. Note: These proposed transitions for the internal standard must be experimentally verified and optimized on the specific mass spectrometer being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Carteolol (Quantifier) | 293.2 | 237.1 | 0.1 | 30 | 15 |

| Carteolol (Qualifier) | 293.2 | 116.1 | 0.1 | 30 | 25 |

| Carteolol-d7 (Quantifier - Proposed) | 300.2 | 244.1 | 0.1 | 30 | 15 |

| Carteolol-d7 (Qualifier - Proposed) | 300.2 | 116.1 | 0.1 | 30 | 25 |

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical method for Carteolol in urine, compiled from relevant literature.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.01 mg/L | [2] |

| 50 ng/mL | [1] | |

| Limit of Quantification (LOQ) | Not explicitly stated, but can be inferred from linearity | |

| Linearity Range | 0.05 - 10.0 mg/L | [2] |

| Recovery | 85% | [1] |

| Precision (%RSD) | < 6% | [2] |

Visualizations

Analytical Workflow

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

References

Development of a Bioanalytical Assay for Carteolol using Carteolol-d9 HCl: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive bioanalytical method for the quantification of Carteolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Carteolol-d9 HCl, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

Carteolol is a non-selective beta-adrenergic blocker used in the management of hypertension and glaucoma. Accurate measurement of Carteolol concentrations in biological matrices is crucial for pharmacokinetic assessment and dose optimization. This document provides a detailed protocol for a validated LC-MS/MS assay designed for the reliable quantification of Carteolol in human plasma.

Experimental Protocols

Materials and Reagents

-

Carteolol hydrochloride (Reference Standard)

-

Carteolol-d9 hydrochloride (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA as anticoagulant)

-

Ultrapure water

Instrumentation

-

Waters Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm)

-

Waters Acquity UPLC System

-

Waters Synapt Q-TOF-ESI Mass Spectrometer

Liquid Chromatography Conditions

A Waters Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm particle size) was utilized for the chromatographic separation.[1] The mobile phase consisted of a mixture of acetonitrile and 2 mmol ammonium acetate buffer (90:10, v/v).[1] The column temperature was maintained at 40°C, and the autosampler was kept at 4°C.[1] A flow rate of 0.2 mL/min was used, with an injection volume of 10 µL in full loop mode.[1] The total chromatographic run time was 3.0 minutes, with a retention time of approximately 1.29 minutes for Carteolol.[1]

Mass Spectrometry Conditions

The mass spectrometer was operated with an electrospray ionization (ESI) source in positive ionization mode.[1] The optimal parameters were as follows: capillary voltage of 3.60 kV, cone voltage of 21 V, and an extraction cone voltage of 7.40 V.[1] The source temperature was set to 120°C and the desolvation temperature to 350°C.[1] The cone gas flow was 50 L/h, and the desolvation gas flow was 500 L/h.[1] Nitrogen served as the desolvation and cone gas, while argon was used as the collision gas at a flow of 1.5 mL/min.[1] The collision energy was set to 16.5 V.[1]

Quantification was achieved using Multiple Reaction Monitoring (MRM) of the following transitions:

-

Carteolol: m/z 283.2 → 237.12[1]

-

Carteolol-d9 (Internal Standard): m/z 292.2 → 246.12 (Predicted)

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard, Carteolol-d9 HCl.

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject the sample into the LC-MS/MS system.

Data Presentation

The following tables summarize the quantitative data from the method validation.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| Linearity Range | 1.0 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| LLOQ | 1.0 ng/mL |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low QC | 2.900 | Within ±15% | < 15% |

| Medium 1 QC | 34.059 | Within ±15% | < 15% |

| Medium 2 QC | 400.000 | Within ±15% | < 15% |

| High QC | 800.000 | Within ±15% | < 15% |

Table 3: Extraction Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 2.900 | Consistent and reproducible | Minimal |

| Medium 1 QC | 34.059 | Consistent and reproducible | Minimal |

| Medium 2 QC | 400.000 | Consistent and reproducible | Minimal |

| High QC | 800.000 | Consistent and reproducible | Minimal |

Visualizations

Caption: Experimental workflow for the bioanalytical assay of Carteolol.

Caption: Simplified signaling pathway of Carteolol's beta-blocking action.

References

Application Notes and Protocols for the Analysis of Carteolol using an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carteolol is a non-selective beta-adrenergic blocking agent primarily used in the treatment of glaucoma to reduce intraocular pressure. Accurate and precise quantification of Carteolol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of an internal standard (IS) is essential for reliable bioanalysis as it compensates for variations during sample preparation and instrumental analysis. This document provides detailed protocols for the sample preparation of Carteolol from various biological matrices for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), employing Nadolol as an internal standard.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of Carteolol using chromatographic methods.

| Parameter | Matrix | Method | Internal Standard | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

| Carteolol | Rabbit Aqueous Humor | LC-APCI-MS/MS | Nadolol | 1 - 500 | - | 1 | >90 |

| Carteolol | Rabbit Ciliary Body | LC-APCI-MS/MS | Nadolol | 1 - 500 | - | 1 | >85 |

| Carteolol | Human Urine | CM-LPME-HPLC | Not Specified | 50 - 10,000 | 10 | 50 | - |

| Carteolol HCl | Simulated Tear Fluid | UV-Spectrophotometry | Not Applicable | 2,000 - 20,000 | 68 | 208.3 | - |

LOD: Limit of Detection; LOQ: Limit of Quantification; LC-APCI-MS/MS: Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry; CM-LPME-HPLC: Carrier-Mediated Liquid Phase Microextraction-High Performance Liquid Chromatography.

Experimental Workflows and Protocols

Two primary sample preparation techniques are detailed below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method will depend on the sample matrix, required sensitivity, and available equipment.

Logical Workflow for Carteolol Analysis

Caption: Workflow for Carteolol quantification in biological samples.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Urine

This protocol is adapted for the extraction of Carteolol from complex biological matrices like plasma or urine.

Materials:

-

Carteolol standard

-

Nadolol (Internal Standard)

-

Methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate, toluene, and isopropanol (50:40:10, v/v/v)[1]

-

0.1 M Sodium carbonate or other suitable base for pH adjustment

-

0.1% Trifluoroacetic acid (TFA) in water[1]

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Spiking: To 1.0 mL of the biological sample (plasma or urine) in a centrifuge tube, add a known concentration of the internal standard, Nadolol.

-

pH Adjustment: Alkalinize the sample by adding a suitable volume of 0.1 M sodium carbonate solution to achieve a pH > 10. This ensures that Carteolol and Nadolol are in their free base form, facilitating extraction into an organic solvent.

-

Extraction:

-

Add 5 mL of the extraction solvent (e.g., MTBE).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

-

Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Second Extraction (Optional but Recommended): Repeat the extraction (steps 3 & 4) on the remaining aqueous layer and combine the organic extracts to improve recovery.

-

Back Extraction (for cleaner samples): The combined organic extracts can be back-extracted into an acidic aqueous solution. Add 200 µL of 0.1% aqueous TFA, vortex, and centrifuge. The analytes will move to the aqueous phase.[1]

-

Evaporation: Evaporate the final extract (either the combined organic layers or the acidic aqueous layer from back-extraction) to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase used for the HPLC or LC-MS analysis.

-

Analysis: Vortex the reconstituted sample and inject a suitable aliquot into the chromatographic system.

Protocol 2: Protein Precipitation for Aqueous Humor

For simpler matrices like aqueous humor, a straightforward protein precipitation is often sufficient.[1]

Materials:

-

Carteolol standard

-

Nadolol (Internal Standard)

-

Acetonitrile or Methanol

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Spiking: To 100 µL of aqueous humor in a microcentrifuge tube, add a known concentration of the internal standard, Nadolol.

-

Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the sample to precipitate proteins.

-

Mixing and Incubation: Vortex the mixture for 1 minute and incubate at 4°C for 15 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Analysis: Vortex and inject the sample into the analytical instrument.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma

SPE can provide a cleaner extract compared to LLE, which can be beneficial for reducing matrix effects in LC-MS analysis.

Materials:

-

Carteolol standard

-

Nadolol (Internal Standard)

-

Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

-

Methanol

-

0.1 M Acetic Acid

-

5% Ammonium hydroxide in methanol

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: To 1.0 mL of plasma, add the internal standard (Nadolol). Dilute the sample with 1.0 mL of 0.1 M acetic acid.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 2 mL of 0.1 M acetic acid to remove polar interferences.

-

Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

-

-

Elution: Elute the analytes (Carteolol and Nadolol) with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase.

-

Analysis: Vortex the reconstituted sample and inject it into the chromatographic system.

Signaling Pathway/Logical Relationship Diagram

Caption: Selection guide for Carteolol sample preparation techniques.

References

Application Note: Quantitative Analysis of Carteolol in Tissue Samples by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of carteolol in various tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Carteolol-d9 HCl as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The methodology covers tissue homogenization, sample extraction, and the specific LC-MS/MS parameters required for reliable analysis. This method is suitable for pharmacokinetic, toxicokinetic, and drug distribution studies.

Introduction

Carteolol is a non-selective beta-adrenergic blocking agent used primarily to treat glaucoma by reducing intraocular pressure.[1][2][3] Understanding its distribution and concentration in various tissues is crucial for evaluating its efficacy, potential side effects, and overall pharmacokinetic profile.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying drugs in complex biological matrices due to its high selectivity and sensitivity.[6][7] The use of a stable isotope-labeled internal standard, such as Carteolol-d9 HCl, is critical for correcting variations during sample preparation and analysis, thereby ensuring the reliability of the results.[8]

This document provides a comprehensive protocol for the extraction and quantification of carteolol in tissue homogenates.

Experimental

Materials and Reagents

-

Analytes: Carteolol HCl (Reference Standard), Carteolol-d9 HCl (Internal Standard)[9]

-

Solvents: Acetonitrile (ACN, LC-MS Grade), Methanol (MeOH, LC-MS Grade), Water (LC-MS Grade), Formic Acid (FA)

-

Reagents: Ammonium Acetate

-

Tissue Samples: Heart, Lung, Kidney, Liver, etc. (stored at -80°C)

-

Equipment:

-

Homogenizer (e.g., bead beater, ultrasonic disruptor)

-

Centrifuge

-

Analytical balance

-

Vortex mixer

-

Pipettes

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Stock and Working Solutions

-

Carteolol Stock Solution (1 mg/mL): Accurately weigh and dissolve Carteolol HCl in methanol.

-

Carteolol-d9 HCl (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Carteolol-d9 HCl in methanol.

-

Working Solutions: Prepare serial dilutions of the carteolol stock solution in a 50:50 mixture of methanol and water to create calibration standards.

-

IS Working Solution: Dilute the IS stock solution with the same solvent mixture to a final concentration (e.g., 50 ng/mL).

Sample Preparation Protocol

The sample preparation process involves homogenization of the tissue followed by protein precipitation to extract the analyte.

-

Tissue Homogenization:

-

Accurately weigh approximately 100 mg of frozen tissue.

-

Add homogenization buffer (e.g., 4 volumes of cold phosphate-buffered saline or water) to the tissue.

-

Homogenize the tissue using a mechanical or ultrasonic homogenizer until a uniform suspension is achieved.[10] Keep samples on ice to prevent degradation.

-

-

Protein Precipitation:

-

Pipette a known volume (e.g., 100 µL) of the tissue homogenate into a microcentrifuge tube.

-

Add the IS working solution (e.g., 10 µL of 50 ng/mL Carteolol-d9 HCl).

-

Add 3 volumes (e.g., 300 µL) of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

-

Final Extract Preparation:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, or dilute with water.

-

Reconstitute the residue in the mobile phase starting condition (e.g., 100 µL of 90:10 Water:Acetonitrile with 2 mM Ammonium Acetate).

-

Vortex briefly and inject into the LC-MS/MS system.

-

LC-MS/MS Conditions

The following are typical starting conditions and can be optimized for the specific instrumentation used.

| LC Parameters | Condition |

| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm)[7] |

| Mobile Phase A | 2 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B, hold, and return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 8°C[11] |

| MS Parameters | Condition |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Ion Spray Voltage | 5500 V[11] |

| Source Temperature | 500°C[11] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The selection of precursor and product ions is crucial for selectivity. The following transitions are commonly used for carteolol and its deuterated standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Carteolol | 293.2 | 237.1 | Optimized (e.g., 15-25) |

| Carteolol-d9 | 302.2 | 246.1 | Optimized (e.g., 15-25) |

Note: The exact m/z values and collision energies should be optimized for the specific mass spectrometer being used. The molecular weight of Carteolol-d9 HCl is 337.89 g/mol .[9]

Results and Data Presentation

The method should be validated according to standard bioanalytical guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect.

Linearity

A calibration curve is constructed by plotting the peak area ratio (Carteolol/Carteolol-d9) against the nominal concentration of the calibration standards.

| Parameter | Typical Result |

| Concentration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

Accuracy and Precision

Quality Control (QC) samples at low, medium, and high concentrations are analyzed to determine the method's accuracy and precision.

| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |

| Low | 3 | ± 15% | < 15% |

| Medium | 50 | ± 15% | < 15% |

| High | 800 | ± 15% | < 15% |

Example Tissue Concentrations

Following method validation, the assay can be applied to study samples. Studies in rabbits have shown that carteolol can accumulate in ocular tissues like the iris and ciliary body.[12] Pharmacokinetic studies in animals show elimination half-lives ranging from 1.2 to 3.0 hours.[4]

| Tissue Sample | Carteolol Concentration (ng/g) |

| Heart | Example: 150.5 ± 25.2 |

| Lung | Example: 275.8 ± 45.1 |

| Kidney | Example: 980.2 ± 150.7 |

| Liver | Example: 450.6 ± 78.9 |

(Note: The values above are illustrative and will vary based on the dose, time point, and animal model.)

Visualizations

Experimental Workflow

Caption: Workflow for Carteolol quantification in tissue.

Carteolol Signaling Pathway

As a beta-blocker, carteolol primarily antagonizes beta-adrenergic receptors.

Caption: Carteolol's mechanism as a β-adrenergic antagonist.

Conclusion

The LC-MS/MS method described provides a selective, sensitive, and reliable approach for the quantification of carteolol in tissue samples. The use of Carteolol-d9 HCl as an internal standard ensures data integrity by correcting for matrix effects and procedural losses. This protocol is a valuable tool for researchers in pharmacology and drug development, enabling detailed studies of carteolol's tissue distribution and pharmacokinetics.

References

- 1. Carteolol - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. pi.bausch.com [pi.bausch.com]

- 4. [Animal experimental studies on the pharmacokinetics of carteolol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and absolute bioavailability of carteolol, a new beta-adrenergic receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. faa.gov [faa.gov]

- 7. Development and validation of UPLC/ESI-Q-TOF-MS for carteolol in aqueous humour: Stability, stress degradation and application in pharmacokinetics of nanoformulation - Arabian Journal of Chemistry [arabjchem.org]

- 8. Carteolol-d9 Hydrochloride | TargetMol [targetmol.com]

- 9. Carteolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]

- 10. researchgate.net [researchgate.net]

- 11. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ocular distribution of carteolol after single and repeated ocular instillation in pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Carteolol in Ophthalmic Solutions using Carteolol-d9 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of carteolol in ophthalmic solutions. The use of Carteolol-d9 Hydrochloride as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highlighted, a technique that offers high selectivity and sensitivity crucial for accurate quantification in pharmaceutical analysis.[1]

Introduction

Carteolol hydrochloride is a non-selective beta-adrenergic blocking agent used in ophthalmic solutions to reduce intraocular pressure in patients with conditions like glaucoma.[2] Accurate determination of its concentration in these formulations is critical for ensuring product quality, stability, and therapeutic efficacy. Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard such as Carteolol-d9 Hydrochloride, is the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response.[1]

Carteolol-d9 Hydrochloride is a deuterated form of carteolol hydrochloride, making it an ideal internal standard for the LC-MS/MS analysis of carteolol.[3] This document outlines the materials, equipment, and a detailed protocol for the analysis of carteolol in ophthalmic solutions.

Analytical Method Overview

The method described is based on reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a triple quadrupole mass spectrometer (QqQ-MS) operating in Multiple Reaction Monitoring (MRM) mode. This approach provides excellent specificity and sensitivity for quantifying carteolol.

Key Methodological Steps:

-

Sample Preparation: Dilution of the ophthalmic solution with an appropriate solvent.

-

Internal Standard Spiking: Addition of a known concentration of Carteolol-d9 Hydrochloride to all samples, calibrators, and quality control samples.

-